molecular formula C24H22N4O3S B1228779 6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester

6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester

Cat. No. B1228779
M. Wt: 446.5 g/mol
InChI Key: RTKWILSYKYJSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester is an aryl sulfide.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is a precursor to chemical hybridizing agents in wheat and barley, as demonstrated through a novel synthesis process involving nonaqueous diazotization and subsequent transformations (Beck et al., 1988).
  • Another study explores the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which have potential antihypertensive activity (Kumar & Mashelker, 2006).
  • The compound has been involved in the synthesis of milrinone analogues, with some esters showing significant positive inotropic activity (Mosti et al., 1992).

Structural and Molecular Studies

  • Research indicates its use in creating a variety of heterocyclic compounds, highlighting its versatility in synthetic chemistry (Harb et al., 1989).
  • Its molecular and crystal structure has been established through X-ray diffraction analysis, contributing to a deeper understanding of its structural properties (Rodinovskaya et al., 2003).
  • A theoretical characterization using DFT calculations has been conducted on this compound, analyzing its supramolecular assemblies and interactions (Chowhan et al., 2020).

Applications in Material Science

  • The compound is part of the synthesis of novel chromeno[2,3-d]pyrimidinone derivatives, which were evaluated for their antimicrobial activity, demonstrating its potential in material science applications (Ghashang et al., 2013).

properties

Product Name

6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C24H22N4O3S/c1-4-30-24(29)21-19(13-32-23-17(11-25)14(2)10-15(3)28-23)31-22(27)18(12-26)20(21)16-8-6-5-7-9-16/h5-10,20H,4,13,27H2,1-3H3

InChI Key

RTKWILSYKYJSQX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
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6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
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6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
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6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
Reactant of Route 5
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6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
Reactant of Route 6
6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester

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